N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(14-7-4-10-21-14)18-13(11-19-16-8-9-17-19)12-5-2-1-3-6-12/h1-10,13H,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBDWKACWKGUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the 1,2,3-triazole ring. The general steps include:
Formation of the Azide: The azide precursor can be synthesized from an amine through diazotization followed by substitution with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Coupling with Thiophene-2-carboxylic Acid: The resulting triazole compound is then coupled with thiophene-2-carboxylic acid using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the cycloaddition step and large-scale coupling reactions under controlled conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or sulfonated compounds.
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The 1,2,3-triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structural Differences : Replaces the triazole-ethyl-phenyl group with a nitro-substituted phenyl ring directly attached to the carboxamide.
- Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile .
- Crystallography : Dihedral angles between thiophene and benzene rings (13.53° and 8.50° in two molecules) are comparable to furan analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide: 9.71°). Weak C–H⋯O/S interactions dominate packing, unlike hydrogen bonds in triazole-containing analogs .
- Bioactivity: Thiophene carboxanilides exhibit genotoxicity in mammalian cells, while nitro-substituted derivatives may enhance antibacterial/antifungal activity .
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide
- Structural Differences : Thiophene-3-carboxamide (vs. 2-carboxamide) with a pyridine substituent instead of triazole.
- Pyridine introduces basicity and π-stacking capability, contrasting with the neutral triazole .
N-[2-(4-Chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide (ML401)
- Structural Differences: Phenoxyethyl linker with chloro and methyl substituents replaces the triazole-ethyl-phenyl group.
- Synthesis: Coupling of thiophene-2-carboxylic acid with 1-(2-aminoethoxy)-4-chloro-2-methylbenzene using DMF and triethylamine .
1,3,4-Thiadiazole Derivatives
- Structural Differences : Thiadiazole core (two nitrogen atoms) instead of triazole (three nitrogen atoms).
- Bioactivity: Known for antimicrobial and antitumor activities. The triazole in the target compound may offer superior metabolic stability due to reduced susceptibility to oxidative degradation .
Key Comparative Data
Research Findings and Implications
- Triazole vs. Pyridine/Nitro Groups : The 1,2,3-triazole’s regioselective formation (via CuAAC) provides synthetic efficiency and stability over nitro or pyridine groups, which may require multistep synthesis or introduce toxicity .
- Carboxamide Position : Thiophene-2-carboxamide derivatives (target compound, ML401) exhibit distinct electronic profiles compared to 3-carboxamide analogs, influencing receptor binding and solubility .
Biological Activity
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Structural Features
The compound consists of several key components:
- Thiophene Ring : Contributes to the compound's stability and potential interactions with biological targets.
- Triazole Moiety : Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
- Amide Functional Group : Enhances solubility and bioavailability.
This combination of features positions the compound as a versatile scaffold in drug development.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The mechanism often involves the inhibition of enzymes necessary for cell wall synthesis in fungi, making them effective against various fungal infections. For instance, studies have shown that triazole derivatives can inhibit Escherichia coli and Staphylococcus aureus with varying degrees of efficacy .
Anticancer Properties
This compound has shown promise in cancer research. A study highlighted that triazole-containing compounds can inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. The IC50 values for some synthesized triazoles ranged from 1.95 to 4.24 μM, demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .
Synthesis
The synthesis of this compound typically involves:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is crucial for forming the triazole ring.
- Amidation Reactions : The thiophene carboxylic acid is reacted with the amine derivative to yield the final product.
The synthetic routes can be optimized for scalability using continuous flow reactors and automated systems .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Aryltriazoles | Aryl groups attached to triazole | Antimicrobial |
| Thiosemicarbazones | Similar thio group | Anticancer properties |
| 4-(triazolyl)-benzamide | Benzamide structure with triazole | Antiviral |
The presence of both thiophene and triazole functionalities within an amide framework enhances the potential biological activity compared to compounds that only include one of these features .
Study 1: Anticancer Evaluation
A study evaluated various triazole tethered compounds against cancer cell lines. The results indicated that certain derivatives showed significant antiproliferative effects with IC50 values comparable to established drugs. Molecular docking simulations supported these findings by demonstrating favorable interactions with target proteins involved in cancer proliferation .
Study 2: Antimicrobial Assessment
In another investigation, a series of triazole compounds were tested against common bacterial strains. The results showed that some derivatives exhibited potent antibacterial activity, particularly against resistant strains of E. coli and S. aureus, highlighting their potential as therapeutic agents in infectious diseases.
Q & A
Basic Question: What are the optimal synthetic routes for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for scalability?
Methodological Answer:
The synthesis typically involves a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by an acyl coupling reaction to introduce the thiophene-carboxamide group . Key steps include:
- Click Chemistry : Use of copper sulfate/sodium ascorbate for regioselective triazole formation.
- Acylation : Activation of thiophene-2-carboxylic acid with EDCI/HOBt for amide bond formation.
For scalability, continuous flow reactors and automated platforms improve yield (≥75%) and purity (>95%) by controlling reaction parameters (temperature, residence time) . Solvent optimization (e.g., DMF vs. THF) and catalyst recycling are critical for industrial adaptation .
Basic Question: Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the triazole ring and amide bond formation (e.g., δ 8.1 ppm for triazole protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 313.12) .
- X-ray Crystallography : SHELXL software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anticancer activity?
Methodological Answer:
- Core Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF) to enhance binding to kinase targets (e.g., EGFR inhibition) .
- Triazole Positioning : 2H-1,2,3-triazol-2-yl (vs. 1H-isomer) improves metabolic stability by reducing CYP450 oxidation .
- Thiophene Substitutions : 5-Chloro or methyl groups on the thiophene ring increase lipophilicity (logP >3.5), correlating with improved IC values in MCF-7 breast cancer cells (IC = 8.2 µM) .
Advanced Question: What methodologies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
Methodological Answer:
- Assay Standardization : Use uniform bacterial strains (e.g., S. aureus ATCC 25923) and inflammation models (e.g., LPS-induced RAW264.7 macrophages) to minimize variability .
- Dose-Response Analysis : Compare EC values across studies; discrepancies may arise from solvent effects (DMSO vs. saline).
- Off-Target Profiling : Screen against unrelated targets (e.g., COX-2 for anti-inflammatory activity) to confirm specificity .
Advanced Question: How can computational modeling predict binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with the neurokinin-1 receptor (NK1R). The triazole ring forms hydrogen bonds with Gln165, while the thiophene engages in π-π stacking with Phe268 .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates robust binding .
- QSAR Models : Hammett constants (σ) for substituents on the phenyl group correlate with binding energy (R = 0.89) .
Basic Question: What are the key challenges in achieving high purity during synthesis, and how are they addressed?
Methodological Answer:
- Byproduct Formation : Triazole regioisomers (1H vs. 2H) are minimized using Cu(I) catalysts (<5% impurity) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, 70:30 MeCN/HO) achieves >98% purity .
- Analytical QC : LC-MS monitors residual copper (<10 ppm) via ICP-MS .
Advanced Question: How do solvent polarity and pH influence the compound’s stability in biological assays?
Methodological Answer:
- pH Stability : The compound degrades at pH <3 (gastric conditions) via amide hydrolysis; buffers (PBS pH 7.4) maintain integrity for 24h .
- Solvent Effects : DMSO (10% v/v) enhances solubility (≥5 mg/mL) without cytotoxicity in cell-based assays .
- Light Sensitivity : Thiophene oxidation under UV light is mitigated by amber glassware and antioxidants (0.1% BHT) .
Advanced Question: What strategies validate target engagement in cellular models for this compound?
Methodological Answer:
- CRISPR Knockout : Delete NK1R in HEK293 cells to confirm loss of anti-emetic activity .
- Fluorescence Polarization : Competitive binding assays using FITC-labeled ligands quantify IC shifts (e.g., 2.3 µM vs. 5.1 µM in wild-type vs. mutant receptors) .
- Thermal Shift Assays : ΔT >4°C indicates stabilization of target proteins (e.g., COX-2) upon ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
